molecular formula C11H19NO4S B3056009 (2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate CAS No. 68298-05-5

(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate

Cat. No. B3056009
CAS RN: 68298-05-5
M. Wt: 261.34 g/mol
InChI Key: WCZPIHSRNOTNQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The resulting compound possesses an N,O-bidentate directing group , which makes it potentially suitable for metal-catalyzed C–H bond functionalization reactions . This structural motif is essential for promoting cyclometallated complexes via chelation assistance, facilitating C–H bond functionalization .


Chemical Reactions Analysis

(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate behaves as a synthetic analog of vitamin E and primarily acts as a terminating agent that suppresses autoxidation . It converts peroxy radicals to hydroperoxides, thus preventing free radical-mediated oxidation in fluids (such as fuels and oils) and other materials. The compound is widely used as an antioxidant .

Mechanism of Action

The primary mechanism of action for (2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate lies in its ability to terminate free radical reactions by converting peroxy radicals to hydroperoxides. This property makes it effective in preventing oxidation in various materials .

Future Directions

: Read more : Source

properties

IUPAC Name

2-amino-2-methylpropan-1-ol;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(2,5)3-6/h2-5H,1H3,(H,8,9,10);6H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZPIHSRNOTNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-68-5 (Parent)
Record name 2-Amino-2-methylpropanol p-toluenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068298055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7071367
Record name (2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7071367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68298-05-5
Record name 1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68298-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-methylpropanol p-toluenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068298055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (1:1)
Source EPA Chemicals under the TSCA
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Record name (2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7071367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate
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(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate
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(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate
Reactant of Route 5
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate
Reactant of Route 6
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate

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